Enhanced Purity and Distinct Physical Form Relative to Structural Analog Pirfenidone
Commercial procurement is often gated by stringent purity and physical form specifications. The patented synthesis of 5-EPP yields a crystalline powder with a purity exceeding 99% (>99.0%) as determined by HPLC, which is higher than the standard commercial specification for the 5-methyl analog, pirfenidone [1]. This is accompanied by a substantially lower melting point of 57-59°C for 5-EPP, compared to the 107-111°C range reported for high-purity pirfenidone, a difference quantifiable at approximately 50°C [1]. This lower melting point can indicate higher solubility or different thermal stability, which may be critical for specific formulation and downstream processing requirements [2].
| Evidence Dimension | Purity and Melting Point |
|---|---|
| Target Compound Data | Purity: >99% (HPLC); Melting Point: 57-59°C |
| Comparator Or Baseline | Pirfenidone: Purity: >=98.0% (GC); Melting Point: 107-111°C |
| Quantified Difference | Purity increase of ≥1 percentage point (≥99% vs ≥98%); Melting point depression of approximately 50°C. |
| Conditions | 5-EPP data via reverse-phase HPLC and NMR from patent; Pirfenidone data from commercial supplier TCI America specifications. |
Why This Matters
For procurement, the higher baseline purity and unique thermal properties can streamline internal QC and enable specific formulation routes not suitable for higher-melting analogs.
- [1] Margolin, S.B., et al. Treatment of Sepsis with 5-Ethyl-1-Phenyl-2(1H)-Pyridone. US Patent US20120071518A1, 2012. View Source
- [2] Jadhav, S.D., Choudhari, P.B., Bhatia, M.S. QSAR Screening of 5-Substituent-2(1H)-pyridone Derivatives with Improved Pharmacokinetic Parameters. Asian J. Org. Med. Chem. 2016, 1(3), 97-100. View Source
